BenchChemオンラインストアへようこそ!

Fenretinide

Neuroblastoma Retinoid Resistance Cytotoxicity

Fenretinide (4-HPR) is the definitive tool compound for dissecting RAR-independent apoptotic pathways. Unlike ATRA or 13-cis-RA, it achieves multi-log cell kills in retinoid-resistant neuroblastoma via dual mechanisms: dihydroceramide desaturase inhibition (IC50 2.32 µM) and ROS generation (163–680% increase). Clinical evidence demonstrates significant ovarian carcinoma risk reduction (P=0.0327) without estrogenic effects—a profile unmatched by SERMs. Select for ceramide/redox pathway studies where classical retinoids fail. Formulation-compatible (e.g., rHDL encapsulation yields ~100-fold therapeutic index improvement).

Molecular Formula C26H33NO2
Molecular Weight 391.5 g/mol
CAS No. 65646-68-6
Cat. No. B1684555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenretinide
CAS65646-68-6
Synonyms13-cis-Isomer Fenretinide
4 Hydroxyphenylretinamide
4-HPR
4-Hydroxyphenylretinamide
Fenretinide
Fenretinide, 13 cis Isomer
Fenretinide, 13-cis-Isomer
Fenretinimide
MCN R 1967
MCN-R-1967
MCNR1967
N-(4-Hydroxyphenyl)-trans-Retinamide
N-(4-Hydroxyphenyl)retinamide
Molecular FormulaC26H33NO2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
InChIInChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+
InChIKeyAKJHMTWEGVYYSE-FXILSDISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenretinide (4-HPR, CAS 65646-68-6) Product Baseline: A Synthetic Retinoid with Defined Cytotoxic and Chemopreventive Profiles


Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid derivative of vitamin A, distinguished from classical retinoids by its unique mechanism of action and therapeutic profile [1]. Unlike retinoic acid isomers which primarily induce cell differentiation, fenretinide promotes apoptosis and cytotoxicity in various cancer cell lines via multiple pathways, including the generation of reactive oxygen species (ROS), ceramide production, and inhibition of dihydroceramide desaturase (IC50 = 2.32 µM) [2]. It has been investigated extensively as a chemopreventive and therapeutic agent in oncology, with clinical trial data supporting its activity in breast and ovarian cancer prevention, particularly in premenopausal women [3].

Fenretinide Differentiation: Why Generic Substitution with Classical Retinoids or SERMs is Scientifically Invalid


Fenretinide's distinct molecular pharmacology precludes simple substitution with other retinoids like all-trans retinoic acid (ATRA) or 13-cis-retinoic acid (13-cis-RA), or with selective estrogen receptor modulators (SERMs) such as tamoxifen. Fenretinide induces apoptosis via RAR-independent pathways, including oxidative stress and ceramide modulation, enabling it to kill tumor cells resistant to ATRA and 13-cis-RA [1][2]. Its activity profile against specific cancer cell lines (e.g., ovarian cancer IC50 values of 3.7-8.2 µM) and its unique clinical benefit-risk profile (e.g., reduction in ovarian carcinoma incidence without estrogenic effects on the uterus) are not replicated by these alternatives [3][4]. Therefore, substituting fenretinide with a generic retinoid or SERM would result in a different experimental outcome with a different mechanism of action, target profile, and therapeutic index.

Fenretinide Quantitative Evidence: Head-to-Head and Cross-Study Comparative Performance Data


Fenretinide Demonstrates Multi-Log Cell Kill in Neuroblastoma Lines Resistant to ATRA and 13-cis-RA

Fenretinide (4-HPR) demonstrates potent cytotoxic activity in neuroblastoma cell lines that are resistant to the differentiation-inducing retinoids ATRA and 13-cis-RA. While ATRA and 13-cis-RA primarily induce growth arrest and differentiation, fenretinide achieves multi-log cell kills in these resistant models [1][2]. This differential activity is a critical differentiator, highlighting its unique mechanism of action involving ceramide-mediated apoptosis and oxidative stress, which is independent of differentiation pathways [2].

Neuroblastoma Retinoid Resistance Cytotoxicity

Fenretinide Exceeds ATRA in Inducing Ceramide Production and Growth Inhibition in Breast Cancer Cells

In breast cancer MCF-7 cells, fenretinide induces a more robust apoptotic response compared to ATRA. This is quantitatively linked to a greater induction of ceramide production, a key pro-apoptotic second messenger [1]. Fenretinide (10 µM) induced a maximal 10-fold increase in ceramide production and exhibited greater potency in growth inhibition than ATRA, effects that were abrogated by the antioxidant N-acetylcysteine, indicating a redox-sensitive mechanism not shared by ATRA [1].

Breast Cancer Ceramide Signaling Apoptosis

Fenretinide Reduces Ovarian Carcinoma Incidence in a Randomized Clinical Trial

In a randomized clinical trial for the prevention of second breast cancer, fenretinide (200 mg/day) demonstrated a significant reduction in the occurrence of ovarian carcinoma during the 5-year intervention period compared to a no-treatment control arm [1]. This finding is a key differentiator from other chemopreventive agents like tamoxifen, which, while reducing breast cancer risk, has been associated with an increased risk of endometrial cancer and does not show the same ovarian cancer-specific protective effect [2].

Ovarian Cancer Chemoprevention Clinical Trial

Fenretinide Exhibits Divergent Uterine Safety Profile Compared to Tamoxifen

In a head-to-head clinical biomarker trial, fenretinide and tamoxifen demonstrated divergent effects on the uterus, a key organ of concern for long-term chemoprevention [1]. Tamoxifen increased endometrial thickness and uterine volume, whereas fenretinide significantly reduced endometrial thickness and uterine volume, indicating an antiestrogenic effect at the uterine level [1]. This differential safety profile is critical for long-term use in premenopausal women at high risk for breast cancer.

Endometrial Safety Breast Cancer Prevention Selective Estrogen Receptor Modulator

Fenretinide Potency and Mechanism in Neuroblastoma: IC50 Values and ROS Induction

Fenretinide's cytotoxic activity in neuroblastoma is variable but potent, with a 6-12-fold difference in IC50 values between sensitive and resistant cell lines, underscoring the need for cell line-specific potency assessment [1]. The mechanism involves a rapid and substantial increase in reactive oxygen species (ROS) production, a hallmark of its pro-apoptotic effect. In a panel of six neuroblastoma cell lines, fenretinide increased ROS production by 163-680% within 1 hour of treatment, and this effect was completely inhibited by the antioxidant Trolox, which also prevented cytotoxicity [1].

Neuroblastoma IC50 Reactive Oxygen Species

Fenretinide Encapsulation in rHDL Nanoparticles Enhances Therapeutic Index by 100-fold in Neuroblastoma

While not a comparator to another compound, this evidence demonstrates a key differentiator in how fenretinide's therapeutic index can be dramatically improved through formulation. Encapsulation of fenretinide (FR) in reconstituted high-density lipoprotein (rHDL) nanoparticles (rHDL/FR) resulted in a 2- to 2.8-fold increase in cytotoxic potency (lower IC50) against neuroblastoma cell lines compared to free fenretinide, and a >40-fold reduction in toxicity to normal retinal pigment epithelial cells [1]. This yields an overall ~100-fold improvement in selective therapeutic efficiency in vitro [1]. This directly addresses a known limitation of free fenretinide—its potential for off-target toxicity—and is a critical consideration for procurement in advanced drug delivery or in vivo efficacy studies.

Drug Delivery Nanoparticle Neuroblastoma

Fenretinide Application Scenarios: Translating Quantitative Differentiation into High-Value Research and Development Use Cases


Investigating RAR-Independent Apoptosis and Ceramide Signaling in Cancer

Fenretinide is the preferred tool compound for studies aimed at dissecting RAR-independent apoptotic pathways in cancer. Its established mechanism of inducing ceramide production and ROS generation, distinct from the differentiation-inducing effects of ATRA or 13-cis-RA, makes it uniquely suited for this purpose [1][2]. Researchers can leverage fenretinide to probe the role of dihydroceramide desaturase inhibition (IC50 = 2.32 µM) and redox-sensitive ceramide elevation in cell death, especially in cell lines resistant to classical retinoids [3].

Preclinical Development of Novel Therapeutics for High-Risk Neuroblastoma

Given its ability to achieve multi-log cell kills in neuroblastoma cell lines resistant to ATRA and 13-cis-RA, fenretinide is a critical positive control and lead compound for new drug discovery programs in high-risk neuroblastoma [1][2]. Its activity in 3D tumor spheroid models and its synergy with ceramide modulators provide a robust platform for testing novel combination therapies [2]. Furthermore, formulation strategies like rHDL encapsulation can be employed to mitigate toxicity and enhance delivery, as evidenced by the ~100-fold improvement in therapeutic index [4].

Translational Research and Clinical Trial Design for Ovarian Cancer Chemoprevention

The unique clinical evidence from a randomized trial demonstrating a significant reduction in ovarian carcinoma incidence (0 vs. 6 cases, P=0.0327) positions fenretinide as a compelling candidate for chemoprevention studies in high-risk populations, particularly BRCA mutation carriers [3][5]. Its favorable safety profile in the uterus, contrasted with tamoxifen, further supports its development in long-term prevention regimens for premenopausal women [6].

Basic Research on Retinoid Receptor Selectivity and Oxidative Stress

Fenretinide's selective activation of RARγ at 5-20 µM, while inducing RAR-independent apoptosis, makes it a valuable tool for studying retinoid receptor biology and its intersection with oxidative stress pathways [2]. The rapid and quantifiable increase in ROS (163-680%) provides a robust endpoint for mechanistic studies, and its effects can be reversed by antioxidants like Trolox, allowing for precise pathway interrogation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenretinide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.